7-Fluoro-5-(methylthio)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-5-(methylthio)indoline is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The addition of a fluorine atom and a methylthio group to the indoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of fluorinating agents such as Selectfluor and thiolating agents like methylthiol chloride under controlled temperature and pressure .
Industrial Production Methods: Industrial production of 7-Fluoro-5-(methylthio)indoline may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-5-(methylthio)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and thiolating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include fluorinated indole derivatives with various functional groups, enhancing their biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-5-(methylthio)indoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Fluoro-5-(methylthio)indoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to biological targets. The methylthio group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
5-Fluoroindoline: Lacks the methylthio group, resulting in different chemical and biological properties.
7-Fluoroindoline: Similar structure but without the methylthio group, affecting its reactivity and applications.
5-Methylthioindoline: Contains the methylthio group but lacks the fluorine atom, leading to different biological activities.
Uniqueness: 7-Fluoro-5-(methylthio)indoline is unique due to the presence of both the fluorine atom and the methylthio group, which together enhance its chemical stability, reactivity, and biological activity. This combination makes it a valuable compound for various scientific research and industrial applications .
Eigenschaften
Molekularformel |
C9H10FNS |
---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
7-fluoro-5-methylsulfanyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FNS/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h4-5,11H,2-3H2,1H3 |
InChI-Schlüssel |
XPZRCAIENMAZCE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C(=C1)F)NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.